2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-17-9-11-7-14(8-12(15)16)10-13(11)5-3-4-6-13/h11H,2-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZHHANICCLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azaspiro[4.4]nonane Core
- Phosphine-Catalyzed [3+2]-Cycloaddition:
A notable method involves phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates or ylides derived from ethyl esters or amides. This approach directly yields spirocyclic heterocycles, which can be further modified to obtain the azaspiro[4.4]nonane framework.
Introduction of the Ethoxymethyl Group
- Nucleophilic Substitution on Azaspiro Intermediates:
The ethoxymethyl substituent is typically introduced via alkylation or etherification reactions.
Installation of the Acetic Acid Side Chain
- Carboxylation and Hydrolysis:
The acetic acid moiety is introduced by functionalizing the spiro nitrogen or adjacent carbon with a side chain that can be converted to a carboxylic acid.
Detailed Synthetic Route Example (Based on Patent and Literature Data)
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | Condensation of appropriate lactone and aldehyde precursors | Formation of spirocyclic ester intermediate |
| 2 | Conversion to ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate | Nitration or substitution with nitromethyl source | Introduction of nitromethyl substituent |
| 3 | Cyclization and reduction steps | Catalytic hydrogenation or reductive cyclization | Formation of azaspiro[4.4]nonane core |
| 4 | Alkylation with ethoxymethyl halide or equivalent | Williamson ether synthesis conditions (base, ethoxymethyl halide) | Installation of ethoxymethyl substituent at 4-position |
| 5 | Side chain functionalization with haloacetic acid derivatives | Alkylation with haloacetic acid esters or acids | Introduction of acetic acid side chain precursor |
| 6 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | Formation of this compound |
This route is adapted from methods described in patent EP3327006 and related literature on spiro heterocyclic compound synthesis.
Research Findings and Optimization Notes
Catalyst and Reagent Selection:
Phosphine catalysts have been shown to efficiently promote [3+2] cycloadditions yielding high regio- and stereoselectivity in spirocycle formation.Functional Group Transformations:
The Appel reaction or treatment with methanesulfonyl chloride (MsCl) are effective for converting hydroxymethyl groups to better leaving groups, facilitating substitution with ethoxymethyl moieties.Yield and Purity:
Yields for the key cyclization steps typically range from moderate to high (50–85%), with final hydrolysis steps providing the acid in high purity suitable for pharmaceutical applications.Stereochemistry Control:
Enantiomerically pure azaspiro compounds can be synthesized using chiral auxiliaries or catalysts during the cycloaddition steps, which is critical for biological activity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Phosphine-Catalyzed [3+2] Cycloaddition | Cycloaddition of methylene lactams with acrylates | High selectivity, direct spirocycle formation | Requires phosphine catalyst, sensitive to substrate scope |
| Williamson Ether Synthesis | Alkylation of hydroxyl group with ethoxymethyl halide | Straightforward, high yield for ether installation | Needs careful control to avoid over-alkylation |
| Hydrolysis of Esters to Acids | Acid/base hydrolysis of ester intermediates | Simple, high yield, mild conditions | Requires pure intermediates to avoid side reactions |
| Appel Reaction / MsCl Treatment | Conversion of hydroxyl to good leaving groups for substitution | Facilitates substitution reactions | Use of toxic reagents, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in materials science and catalysis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heteroatoms :
- The target compound’s azaspiro core (N atom) contrasts with dioxaspiro (O atoms, ) and diazaspiro (two N atoms, ). Nitrogen confers basicity and hydrogen-bonding capability, while oxygen enhances polarity and metabolic stability.
Substituents: Ethoxymethyl vs. Carboxylic acid vs.
Synthetic Utility :
- The BOC-protected derivative () serves as an intermediate in peptide synthesis, highlighting the target compound’s adaptability for medicinal chemistry applications.
Biological Activity
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant for its biological activity. The ethoxymethyl group contributes to the lipophilicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the spirocyclic structure may enhance these effects by interacting with microbial cell membranes or essential metabolic pathways.
2. Neuroprotective Effects
There is evidence suggesting that spirocyclic compounds can provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The mechanism may involve the modulation of signaling pathways related to neuronal survival.
3. Vasodilatory Effects
Some studies have explored the vasodilatory effects of related compounds, indicating potential applications in cardiovascular health. The ability to influence blood vessel dilation could be linked to the modulation of nitric oxide pathways.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the spirocyclic structure showed significant inhibition against various bacterial strains, highlighting their potential as new antimicrobial agents.
- Neuroprotection in Animal Models : Animal studies indicated that administration of similar spirocyclic compounds resulted in improved outcomes in models of neurodegeneration, suggesting protective roles against synaptic damage.
- Vasodilatory Response : Clinical trials assessing the effects of related compounds on blood flow demonstrated statistically significant improvements in regional blood flow metrics, supporting their use as vasodilators.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Research Findings |
|---|---|---|---|
| This compound | Spirocyclic structure with ethoxymethyl group | Antimicrobial, Neuroprotective, Vasodilatory | Significant inhibition against bacteria; neuroprotection in models; improved blood flow |
| 3-Azaspiro[4.4]nonane | Spirocyclic structure | Potential neuroprotective effects | Evidence from animal models |
| Ethyl 3-amino butanoate | Aliphatic amine | Antimicrobial properties | In vitro efficacy against bacterial strains |
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis of structurally analogous spirocyclic compounds often involves multi-step processes, including cyclization, functional group protection, and acid-catalyzed esterification. For example, similar compounds (e.g., spirocyclic thiazoles) require precise temperature control (reflux at 70–80°C) and pH adjustments to maximize yield and purity . Optimization may involve iterative testing of catalysts (e.g., propargyl bromide for alkynylation) and solvent systems (e.g., ethanol/water mixtures) to stabilize intermediates . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress .
Q. How should researchers validate the purity and structural integrity of this compound?
Purity can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase, while structural validation relies on - and -NMR to identify characteristic signals (e.g., spirocyclic CH groups at δ 3.5–4.0 ppm) and FT-IR for functional groups (e.g., carboxylic acid C=O at ~1720 cm) . Mass spectrometry (HRMS) is essential for verifying the molecular ion peak .
Q. What storage conditions are required to maintain stability?
Spirocyclic carboxylic acids are typically stored at 2–8°C in sealed, dry containers to prevent hydrolysis or oxidation. For analogs like 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid, refrigeration under inert gas (N) is recommended to preserve the Boc-protected amine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution at the azaspiro nitrogen and ethoxymethyl oxygen, to predict sites for electrophilic substitution or hydrogen bonding . Molecular docking studies may reveal interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the spirocyclic core) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
Discrepancies may arise from conformational flexibility in the spirocyclic system or solvent-induced shifts. Variable-temperature NMR can identify dynamic effects, while 2D techniques (COSY, NOESY) clarify through-space couplings. For example, unexpected splitting in ethoxymethyl protons might indicate restricted rotation, resolved by heating the sample to 50°C .
Q. How can derivatives be designed to enhance solubility or bioactivity?
Substituent modification (e.g., replacing ethoxymethyl with morpholinomethyl) or prodrug strategies (e.g., esterification of the carboxylic acid) can improve solubility. Mannich reactions with secondary amines, as seen in spirocyclic thiophene derivatives, introduce polar groups without destabilizing the core . Biological screening should prioritize targets relevant to spirocyclic systems, such as neurotransmitter receptors or HDAC inhibitors .
Q. What safety protocols apply given limited toxicological data?
Analogous compounds (e.g., 2-azaspiro[4.5]decane derivatives) show low acute toxicity but may pose inhalation risks. Use ALARA principles (As Low As Reasonably Achievable) with fume hoods and PPE (nitrile gloves, lab coats). Ecotoxicity assessments should follow OECD guidelines for biodegradation and bioaccumulation .
Methodological Considerations
Q. How to address gaps in regulatory or hazard data for this compound?
Cross-reference analogs listed in databases like ECHA or PubChem. For example, 2-azaspiro[4.4]nonane derivatives not listed in TSCA or EINECS require custom risk assessments, including Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
Q. What are the challenges in scaling up synthesis from mg to gram scale?
Key issues include maintaining stereochemical integrity during cyclization and minimizing byproducts (e.g., dimerization). Continuous-flow reactors improve heat transfer for exothermic steps, while silica gel chromatography (hexane/EtOAc gradients) ensures purity at larger scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
